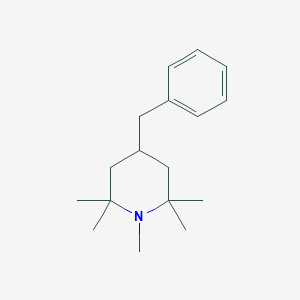

4-Benzyl-1,2,2,6,6-pentamethylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

189139-26-2 |

|---|---|

Molecular Formula |

C17H27N |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

4-benzyl-1,2,2,6,6-pentamethylpiperidine |

InChI |

InChI=1S/C17H27N/c1-16(2)12-15(13-17(3,4)18(16)5)11-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |

InChI Key |

XUBLVPCBMJBWPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Benzyl 1,2,2,6,6 Pentamethylpiperidine

Precursor Synthesis: Pathways to 1,2,2,6,6-Pentamethylpiperidine and its 4-Substituted Derivatives

The construction of the core 1,2,2,6,6-pentamethylpiperidine skeleton is a critical first stage. This scaffold can either be synthesized first and then functionalized at the C-4 position, or the C-4 substituent can be installed on a tetramethylpiperidine (B8510282) precursor prior to N-methylation.

Derivatization from 2,2,6,6-Tetramethylpiperidine-4-ol and Related Intermediates

A common and versatile starting point for the synthesis of 4-substituted pentamethylpiperidines is 2,2,6,6-tetramethyl-4-piperidinol (B29938). This key intermediate is readily prepared and offers a convenient handle for introducing functionality at the C-4 position.

One established route to 2,2,6,6-tetramethyl-4-piperidinol involves a one-pot cascade reaction starting from acetone (B3395972) and ammonia (B1221849). google.com In this process, acetone and ammonia are reacted in the presence of a catalyst, followed by an in-situ hydrogenation step to yield the desired piperidinol. google.com This compound is an important intermediate for synthesizing various hindered amine light stabilizers. google.comsigmaaldrich.comgoogle.com

From 2,2,6,6-tetramethyl-4-piperidinol, the synthetic path can diverge. One approach involves the oxidation of the secondary alcohol to the corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone. This ketone serves as a precursor that can later be subjected to N-methylation to form 1,2,2,6,6-pentamethyl-4-piperidone. sigmaaldrich.comgoogle.com Alternatively, the hydroxyl group on 2,2,6,6-tetramethyl-4-piperidinol can be carried through the N-methylation step to first produce 4-hydroxy-1,2,2,6,6-pentamethylpiperidine, which can then be further functionalized. prepchem.com

Early syntheses of the unfunctionalized 2,2,6,6-tetramethylpiperidine (B32323) ring system, a precursor to the N-methylated version, also relied on the 4-piperidone (B1582916) intermediate. For instance, reacting phorone or acetone with ammonia yields 2,2,6,6-tetramethyl-4-piperidone. wikipedia.org This ketone is then reduced to the methylene (B1212753) group via a Wolff–Kishner reduction to give 2,2,6,6-tetramethylpiperidine, which can then be N-methylated. wikipedia.org

N-Methylation Strategies for Hindered Piperidines

The introduction of a methyl group onto the sterically hindered nitrogen of the 2,2,6,6-tetramethylpiperidine ring requires specific and efficient methylation strategies. The significant steric bulk surrounding the nitrogen atom can impede the approach of electrophiles.

Classic methods have proven effective for this transformation. The use of methyl iodide with a base such as potassium carbonate is a well-documented approach for the N-methylation of 2,2,6,6-tetramethylpiperidine. wikipedia.org Another common methylating agent used in early syntheses is methyl p-toluenesulfonate. wikipedia.org More recently, dimethyl sulfate (B86663) in the presence of potassium carbonate and a solvent like DMF has been employed to convert 2,2,6,6-tetramethylpiperidone to 1,2,2,6,6-pentamethyl-4-piperidone with high yields. google.com

Modern catalytic methods also offer solutions. Iridium(I) complexes have been shown to catalyze the N-methylation of various amines using methanol (B129727) as a C1 source. acs.org However, for aliphatic amines, this method can sometimes lead to double methylation. acs.org Reductive amination, reacting the secondary piperidine (B6355638) with formaldehyde (B43269) and a reducing agent, presents another viable pathway.

| N-Methylation Method | Reagents | Substrate Example | Notes | Reference |

| Classical Alkylation | Methyl iodide, K₂CO₃ | 2,2,6,6-Tetramethylpiperidine | A standard and early method for this transformation. | wikipedia.org |

| Sulfonate Alkylation | Methyl p-toluenesulfonate | 2,2,6,6-Tetramethylpiperidine | An alternative to methyl iodide. | wikipedia.org |

| Sulfate Alkylation | Dimethyl sulfate, K₂CO₃ | 2,2,6,6-Tetramethylpiperidone | High-yielding method for the N-methylation of the ketone intermediate. | google.com |

| Catalytic Methylation | Iridium(I) catalyst, Methanol | General Amines | Atom-economical modern method; potential for over-methylation in aliphatic systems. | acs.org |

Stereoselective and Regioselective Benzylation at the C-4 Position of the Piperidine Ring

With the appropriately substituted pentamethylpiperidine precursor in hand, the final crucial step is the introduction of the benzyl (B1604629) group at the C-4 position. This must be done with high regioselectivity, targeting the C-4 carbon exclusively.

Nucleophilic Substitution Approaches at C-4

A traditional and logical approach to forging the C4-benzyl bond is through a nucleophilic substitution reaction. This strategy requires a precursor with a good leaving group at the C-4 position, which can be displaced by a benzyl nucleophile.

The synthesis would logically begin with 4-hydroxy-1,2,2,6,6-pentamethylpiperidine. The hydroxyl group is a poor leaving group and must first be converted into a more reactive electrophilic site. Standard procedures involve transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

This activated intermediate can then be reacted with a potent benzyl nucleophile. Organometallic reagents are ideal for this purpose. For instance, a Grignard reagent like benzylmagnesium bromide or an organocuprate reagent (Gilman reagent) like lithium dibenzylcuprate could effectively displace the tosylate or mesylate group to form 4-benzyl-1,2,2,6,6-pentamethylpiperidine. The choice of nucleophile and reaction conditions is critical to ensure the substitution reaction proceeds efficiently and avoids potential elimination side reactions. youtube.com

Radical Mediated C-H Functionalization for Benzyl Group Incorporation

Modern synthetic chemistry offers powerful alternatives to classical methods through direct C-H functionalization. These reactions avoid the need for pre-functionalized starting materials, offering a more atom-economical route.

Radical-mediated C-H functionalization is a promising strategy. amanote.com Photoredox catalysis, for example, has been successfully used for the C-H arylation of highly substituted piperidine derivatives. chemrxiv.org In a hypothetical application to the target molecule, a photocatalyst could be used to generate a radical at the α-amino position of 1,2,2,6,6-pentamethylpiperidine. While this typically favors the C-2 position, specific directing group strategies or radical relay mechanisms could potentially be developed to favor radical formation at the C-4 position. nih.gov Once the C-4 radical is formed, it could be trapped by a suitable benzyl radical precursor to forge the desired C-C bond. While direct benzylation of this specific substrate via this method is not explicitly documented, the principles established in related systems provide a blueprint for future investigation. researchgate.net

Organometallic Coupling Reactions for Benzyl Attachment

Transition-metal-catalyzed cross-coupling reactions represent another powerful tool for C-C bond formation. Reactions like the Suzuki, Stille, or Negishi couplings could be employed to attach the benzyl group.

This approach would necessitate a 4-halo- or 4-triflyloxy-1,2,2,6,6-pentamethylpiperidine intermediate. The corresponding 4-bromo or 4-iodo derivative could be synthesized from the 4-hydroxy precursor. This halogenated piperidine could then undergo a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling with benzylboronic acid or a Negishi coupling with a benzylzinc halide would be plausible routes. researchgate.netwhiterose.ac.uk The success of such a reaction would depend on the ability of the sterically hindered piperidine substrate to participate in the catalytic cycle of oxidative addition and reductive elimination. The use of specialized ligands designed for sterically demanding substrates would likely be essential. researchgate.net

| Benzylation Strategy | Required Precursor | Key Reagents | Advantages | Potential Challenges |

| Nucleophilic Substitution | 4-OTs- or 4-OMs-1,2,2,6,6-pentamethylpiperidine | Benzylmagnesium bromide (Grignard) or Lithium dibenzylcuprate (Gilman) | Well-established, predictable reactivity. | Requires multiple steps (activation of alcohol); potential for elimination side-reactions. |

| Radical C-H Functionalization | 1,2,2,6,6-Pentamethylpiperidine | Photocatalyst, Benzyl radical source | Atom economical, fewer synthetic steps. | Achieving regioselectivity for the C-4 position can be difficult; may require specialized catalysts or directing groups. |

| Organometallic Coupling | 4-Halo- or 4-OTf-1,2,2,6,6-pentamethylpiperidine | Pd catalyst, Benzylboronic acid (Suzuki) or Benzylzinc halide (Negishi) | High functional group tolerance, reliable C-C bond formation. | Requires multi-step precursor synthesis; steric hindrance can impede the catalytic cycle. |

Development of Novel Synthetic Routes for Advanced Derivatives

The creation of advanced derivatives of this compound often necessitates the exploration of innovative synthetic methodologies. These routes are designed to be efficient, scalable, and adaptable to the synthesis of a variety of substituted piperidines.

Flow Chemistry Applications in the Synthesis of Substituted Piperidines

Flow chemistry, or continuous flow chemistry, has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and reaction control. In the context of substituted piperidine synthesis, flow chemistry, particularly electrochemistry, has been effectively utilized.

An example of this is the synthesis of 2-substituted N-(methyl-d)piperidines, which showcases the potential of flow electrochemistry. udel.eduumkc.edukcl.ac.uk In a key step, N-formylpiperidine undergoes anodic methoxylation in an undivided microfluidic electrolysis cell to produce a methoxylated piperidine intermediate. udel.eduumkc.edukcl.ac.uk This intermediate serves as a precursor to an N-formyliminium ion, which can then react with various carbon nucleophiles to introduce substituents at the 2-position. udel.eduumkc.edukcl.ac.uk While not a direct synthesis of this compound, this methodology highlights the application of flow chemistry for the controlled functionalization of the piperidine ring. The setup for such a flow electrosynthesis typically involves passing a solution of the substrate and an electrolyte through an electrochemical cell at a controlled flow rate and current. kcl.ac.uk

The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor is another advanced method for synthesizing piperidine derivatives. beilstein-journals.org This process involves the generation of a radical anion from an imine, which then undergoes nucleophilic attack and cyclization. beilstein-journals.org

| Parameter | Value | Reference |

| Reactor Type | Undivided microfluidic electrolysis cell | udel.eduumkc.edukcl.ac.uk |

| Key Reaction | Anodic methoxylation | udel.eduumkc.edukcl.ac.uk |

| Intermediate | N-formyliminium ion | udel.eduumkc.edukcl.ac.uk |

Catalytic Protocols for Efficient Benzyl Group Introduction

The introduction of a benzyl group onto a piperidine ring can be achieved through various catalytic methods. A plausible and efficient strategy for the synthesis of this compound involves a two-step sequence starting from 1,2,2,6,6-pentamethyl-4-piperidone. This ketone is a known intermediate that can be synthesized from 2,2,6,6-tetramethylpiperidin-4-one. google.com

The first step is a Wittig reaction between 1,2,2,6,6-pentamethyl-4-piperidone and benzyltriphenylphosphonium (B107652) chloride. udel.edumasterorganicchemistry.commnstate.eduyoutube.com The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.commnstate.edu In this case, it would yield 4-benzylidene-1,2,2,6,6-pentamethylpiperidine. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, in a suitable solvent like dichloromethane (B109758) or dimethylformamide. udel.eduumkc.edu

The second step involves the catalytic hydrogenation of the resulting 4-benzylidene-1,2,2,6,6-pentamethylpiperidine to produce the final product, this compound. This reduction of the exocyclic double bond can be achieved using various hydrogenation catalysts, such as palladium on carbon (Pd/C) or Wilkinson's catalyst, under a hydrogen atmosphere. Catalytic hydrogenation is a common and effective method for the reduction of carbon-carbon double bonds.

An alternative, though potentially less direct, approach for introducing a benzyl group involves a Suzuki coupling protocol, which has been used for the synthesis of 4-benzyl piperidines. udel.edu This method typically involves the reaction of a piperidine-derived borane (B79455) with a benzyl halide in the presence of a palladium catalyst. udel.edu

| Starting Material | Reagent | Reaction Type | Intermediate/Product | Reference |

| 1,2,2,6,6-Pentamethyl-4-piperidone | Benzyltriphenylphosphonium chloride | Wittig Reaction | 4-Benzylidene-1,2,2,6,6-pentamethylpiperidine | udel.edumasterorganicchemistry.commnstate.eduyoutube.com |

| 4-Benzylidene-1,2,2,6,6-pentamethylpiperidine | H₂ / Catalyst (e.g., Pd/C) | Catalytic Hydrogenation | This compound |

Advanced Structural and Conformational Analysis of 4 Benzyl 1,2,2,6,6 Pentamethylpiperidine

High-Resolution Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of complex molecules like 4-Benzyl-1,2,2,6,6-pentamethylpiperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer a comprehensive view of the molecule's connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Isomeric and Stereochemical Assignment

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the five methyl groups. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.1-7.3 ppm). The benzylic protons (CH ₂-Ph) would likely present as a doublet. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature arising from the chiral center at C4. The five methyl groups (two geminal pairs at C2 and C6, and one at the nitrogen) are expected to show distinct singlets, with their chemical shifts influenced by their local electronic and steric environments.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for each carbon atom. The quaternary carbons at C2 and C6, bearing the geminal methyl groups, would appear at a specific chemical shift. The N-methyl carbon signal would also be readily identifiable. The signals for the benzyl group carbons and the piperidine ring carbons would further confirm the molecular structure.

Predicted ¹H and ¹³C NMR Data for this compound

This table is a prediction based on analogous compounds and general NMR principles.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzyl-H (aromatic) | 7.10 - 7.30 (m, 5H) | 126.0 - 140.0 |

| Benzyl-CH₂ | ~2.5 (d) | ~40.0 |

| Piperidine-H4 | Multiplet | ~40.0 |

| Piperidine-H (axial & equatorial) | 1.20 - 1.80 (m) | 30.0 - 55.0 |

| N-CH₃ | ~2.2 (s, 3H) | ~40.0 |

| C2/C6-CH₃ (gem-dimethyl) | 1.00 - 1.30 (s, 12H) | 25.0 - 35.0 |

| C2/C6 (quaternary) | - | 50.0 - 60.0 |

Variable-temperature NMR studies on similar N-substituted piperidines have been used to investigate rotational isomers and conformational dynamics. optica.org For this compound, such studies could reveal the presence of different conformers in solution and provide information on the energy barriers between them.

Mass Spectrometry (MS) in Mechanistic Studies

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce structural features. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺•) corresponding to its molecular weight.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. In amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, several α-cleavage pathways are possible, leading to the formation of stable iminium ions. The most prominent fragmentation would likely involve the loss of a benzyl radical or a methyl radical.

Another significant fragmentation pathway would be the loss of a methyl group from the piperidine ring, followed by further fragmentation. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment in compounds containing a benzyl group, is also expected to be a major peak in the mass spectrum. libretexts.org

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| Molecular Ion | [C₁₉H₃₁N]⁺• | 273 |

| [M - CH₃]⁺ | Loss of a methyl radical | 258 |

| [M - Benzyl]⁺ | Loss of a benzyl radical | 182 |

Conformational Preferences and Dynamics of the Piperidine Ring System

The conformational behavior of the piperidine ring in this compound is complex due to the presence of multiple bulky substituents. The interplay of steric and electronic effects dictates the preferred conformation and the dynamics of the ring system.

Analysis of Chair Conformations and Inversion Barriers

Like cyclohexane, the piperidine ring typically adopts a chair conformation to minimize angle and torsional strain. libretexts.orgyoutube.com However, in this compound, the chair conformation will be significantly distorted due to the numerous substituents. The molecule can exist in two principal chair conformations that interconvert through a process known as ring inversion or a "ring flip". masterorganicchemistry.com

In one chair conformation, the 4-benzyl group can occupy an axial position, while in the other, it will be in an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. youtube.com Therefore, the chair conformation with the benzyl group in the equatorial position is expected to be significantly more stable. The energy barrier for ring inversion in N-methylpiperidine has been studied, and similar principles would apply here, although the barrier would be considerably higher due to the increased steric hindrance. rsc.org

Steric Interactions of the Geminal Methyl Groups and N-Substituent

The four methyl groups at the C2 and C6 positions introduce severe steric hindrance. This "buttressing" effect significantly restricts the conformational flexibility of the piperidine ring. The geminal methyl groups will have both axial and equatorial orientations in a chair conformation, leading to significant steric strain.

Rotational Barriers and Torsional Angles of the 4-Benzyl Moiety

The rotation of the benzyl group around the C4-C(benzyl) bond is expected to be restricted due to steric clashes with the piperidine ring and its substituents. The torsional angle, which defines the orientation of the benzyl group relative to the piperidine ring, will be influenced by the need to minimize these steric interactions.

Studies on related molecules with bulky aromatic substituents have shown that the rotational barriers can be significant. libretexts.org For this compound, the barrier to rotation of the benzyl group is likely to be substantial, leading to a preferred range of torsional angles. This restricted rotation could have implications for the molecule's interaction with other molecules or surfaces.

Chemical Reactivity and Mechanistic Investigations

Role as a Sterically Hindered Base in Organic Transformations

Sterically hindered bases are crucial reagents in organic synthesis, valued for their ability to deprotonate acidic substrates without engaging in competing nucleophilic substitution reactions. The bulky substituents surrounding the basic nitrogen atom effectively shield it from attacking electrophilic centers.

In many acid-catalyzed reactions, the presence of a strong, non-nucleophilic base is essential to neutralize acidic byproducts or to control the concentration of protons, thereby preventing undesired side reactions or catalyst deactivation. Although direct studies detailing the use of 4-benzyl-1,2,2,6,6-pentamethylpiperidine as a proton scavenger are not extensively documented, its structural analogue, 1,2,2,6,6-pentamethylpiperidine (pempidine), is known to be an effective proton sponge. wikipedia.org Given its high basicity (the pKa of protonated pempidine (B1200693) is 11.25), this compound is expected to readily sequester protons generated in a reaction mixture. wikipedia.org This capability is particularly valuable in reactions that are sensitive to acidic conditions, where the removal of protons can drive equilibria, enhance reaction rates, or improve the stability of sensitive functional groups.

The steric hindrance of this compound is anticipated to play a significant role in influencing the selectivity and rate of base-mediated reactions. In processes such as eliminations and deprotonations, the bulky nature of the base can dictate the regioselectivity, often favoring the formation of the less substituted (Hofmann) product by abstracting the most sterically accessible proton.

While specific data for the title compound is unavailable, studies on other hindered piperidine (B6355638) derivatives in aldol (B89426) reactions have shown that the choice of base and its steric profile can significantly impact the stereochemical outcome. For instance, the use of lithium diisopropylamide (LDA) versus lithium hexamethyldisilazide (LHMDS) can lead to different diastereoselectivities. mdpi.com It is plausible that this compound could similarly direct the stereochemistry in reactions involving the formation of enolates by influencing the geometry of the transition state. The rate of a reaction can also be affected; a highly hindered base may react more slowly with a sterically encumbered acid than a smaller base would.

Table 1: Comparison of Sterically Hindered Bases

| Compound | pKa of Conjugate Acid | Key Features |

|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene | 12.1 | "Proton Sponge", high basicity, low nucleophilicity |

| 2,6-Di-tert-butylpyridine | 3.6 | Moderately basic, highly hindered |

| 1,2,2,6,6-Pentamethylpiperidine | 11.25 wikipedia.org | Strong base, low nucleophilicity wikipedia.org |

| This compound | Not reported | Expected to have similar properties to PMP with added steric bulk from the benzyl (B1604629) group |

Participation in Catalytic Cycles and Ligand Design

The lone pair of electrons on the nitrogen atom of this compound allows it to participate in various catalytic processes, either as a co-catalyst or as a ligand for a metal center.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, often employing a photocatalyst in conjunction with a co-catalyst. While there is no direct evidence of this compound being used in this context, tertiary amines are frequently employed as sacrificial electron donors in photoredox cycles. Upon excitation by visible light, a photocatalyst can be reduced by the amine, generating a radical cation of the amine and a more potent reductant in the form of the reduced photocatalyst.

However, in some photoredox-mediated reactions, such as the enantioselective α-benzylation of aldehydes, the use of certain benzylic precursors under photoredox conditions did not yield the desired product, suggesting that the stability and reactivity of the generated radical species are critical. nih.gov The potential for this compound to act as a co-catalyst would depend on its oxidation potential and the stability of the resulting radical cation.

As a Lewis base, this compound has the potential to coordinate to metal centers, thereby acting as a ligand in transition metal catalysis. The steric bulk of the pentamethylpiperidine framework would likely lead to the formation of complexes with low coordination numbers and specific geometries. Guanidines, which share basic properties with hindered amines, have been shown to form stable complexes with various metals, and their coordination chemistry is rich and varied. researchgate.net

The interaction of this compound with a metal center could modulate the metal's electronic properties and steric environment, thereby influencing the catalytic activity and selectivity of the resulting complex. For example, in the ring-opening polymerization of lactones, the structure of the ligand bound to the metal catalyst can significantly affect the polymerization rate and the properties of the resulting polymer. rsc.org

In reactions where the base is directly involved in the transition state, such as in certain elimination or proton transfer steps, the orientation of the benzyl group and the pentamethylpiperidine ring could enforce a specific conformation on the transition state assembly. This can be a powerful tool for controlling stereoselectivity. For instance, in stereodivergent aldol reactions, the chelation or non-chelation controlled transition states, which are influenced by the base and additives, determine the stereochemical outcome. mdpi.com While speculative without direct experimental data, the unique steric profile of this compound makes it an interesting candidate for investigation in stereoselective synthesis.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,2,6,6-Pentamethylpiperidine (Pempidine) |

| Lithium diisopropylamide (LDA) |

| Lithium hexamethyldisilazide (LHMDS) |

| 1,8-Bis(dimethylamino)naphthalene |

Exploration of Unique Reaction Mechanisms

The significant steric hindrance provided by the gem-dimethyl groups at the C2 and C6 positions, along with the N-methyl group, governs the accessibility of the nitrogen lone pair and influences the reactivity of adjacent C-H bonds. This leads to distinct mechanistic pathways that are not typically observed in less hindered amines.

Carbocationoid Formation and Stabilization utilizing Pentamethylpiperidine Systems

While the term "carbocationoid" typically refers to a metal-complexed carbocation-like species, in the context of purely organic systems, the analogous reactive intermediates are iminium ions. For hindered piperidines, the formation of an iminium ion at the C2 position is a key step in their metabolism and functionalization. nih.gov This process involves the oxidation of the carbon alpha to the nitrogen, creating a C=N+ double bond.

The metabolism of phencyclidine (PCP), a related piperidine derivative, provides strong evidence for the formation of an electrophilic iminium ion intermediate. nih.gov This intermediate is reactive enough to be trapped by nucleophiles like cyanide, forming an α-aminonitrile. The formation of this adduct accounted for over 50% of the metabolized drug in one study, highlighting the significance of this pathway. nih.gov The electrophilic iminium ion has been implicated in covalent binding to microsomal proteins, underscoring its reactivity. nih.gov

Electron Transfer and Hydrogen Atom Abstraction Pathways

Hindered amines, including the pentamethylpiperidine family, are well-known for their role as stabilizers, particularly in preventing polymer photo-oxidation. This function is rooted in their ability to engage in electron transfer (ET) and hydrogen atom abstraction (HAT) pathways. cnrs.fr These compounds can trap acylperoxy radicals, a process in which they are converted to their corresponding nitroxyl (B88944) radicals. cnrs.fr

Electron Transfer/Radical Trapping: The hindered amine reacts with peroxy radicals (ROO•) to form a nitroxyl radical ( >N-O•).

Hydrogen Atom Abstraction: The parent amine can also react with and deactivate other radical species through hydrogen atom abstraction.

Radical-Radical Coupling: The formed nitroxyl radical is a persistent radical that does not readily react with oxygen but can efficiently trap alkyl radicals (R•) to form amino ethers. cnrs.fr

Regeneration: These amino ethers can further react with peroxy radicals to regenerate the nitroxyl radical, allowing the cycle to continue.

This dual role of trapping both acylperoxy and alkyl radicals makes hindered amines highly effective stabilizers. cnrs.fr The presence of the benzyl group in this compound introduces benzylic hydrogens, which are also susceptible to hydrogen atom abstraction, adding another layer of potential reactivity. Synergistic systems combining single electron transfer (SET) and hydrogen atom transfer (HAT) have been developed for various synthetic applications, such as the synthesis of benzyl thioesters, demonstrating the synthetic utility of these pathways. acs.org

The metabolism of certain piperidine-containing drugs by cytochrome P450 enzymes can also proceed via a coupled electron and proton transfer mechanism, further illustrating the importance of these fundamental processes in the chemistry of such molecules.

C-H Bond Activation and Functionalization Mediated by Hindered Amines

The functionalization of the piperidine ring and its substituents via C-H bond activation is a powerful tool for creating complex molecules. The steric and electronic properties of the hindered amine moiety can be leveraged to direct these transformations with high site-selectivity.

Rhodium-catalyzed C-H insertion reactions have been used to functionalize N-substituted piperidines. The choice of catalyst and the nature of the nitrogen-protecting group can control whether functionalization occurs at the C2, C3, or C4 position. For instance, the use of specific chiral dirhodium catalysts can favor insertion at the C4 position by overriding the electronic preference for the C2 position through steric shielding. nih.gov

The benzylic C-H bonds on the 4-benzyl substituent represent another prime target for selective functionalization. The oxyfunctionalization of benzylic C-H bonds to produce valuable compounds like aldehydes and alcohols is a significant area of research. Furthermore, electrooxidative methods have been developed for the selective C-H functionalization of benzylic positions, providing a route to N-benzyl collidinium salts. These reactions demonstrate that the benzylic position of this compound is a reactive handle for synthetic modification.

The table below summarizes examples of C-H functionalization on related piperidine systems, illustrating the influence of catalysts and directing groups on site-selectivity.

| Substrate | Catalyst/Reagent | Position Functionalized | Product Type | Reference |

| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | C2 | Arylacetate adduct | |

| N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Arylacetate adduct | |

| Toluene (Benzylic C-H) | Immobilized Co-Schiff base / NHPI | Benzylic | Benzaldehyde, Benzyl alcohol | |

| N-Benzyl Collidine Precursor | Electrooxidation | Benzylic | Collidinium Salt |

Computational and Theoretical Studies

Quantum Chemical Calculations for Energetics and Geometries

Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of 4-Benzyl-1,2,2,6,6-pentamethylpiperidine at the molecular level. These methods are instrumental in determining its stable conformations, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Structure and Conformational Analysis

In a study on the related compound 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT calculations were used to optimize the geometry of the molecule, and the results were compared with experimental X-ray diffraction data. acs.orgacs.org This comparison helps to validate the computational model and provides confidence in the predicted structural parameters. The calculations also provide insights into bond lengths, bond angles, and dihedral angles, which are essential for understanding the steric hindrance around the nitrogen atom, a key feature of HALS.

The conformational analysis of this compound would involve rotating the key single bonds, such as the C-N bond of the benzyl (B1604629) group and the N-CH3 bond, to map the potential energy surface and identify the low-energy conformers. This information is critical for understanding how the molecule interacts with its environment, for instance, within a polymer matrix.

Prediction of pKa Values and Basicity Strength in Different Solvents

The basicity of this compound, quantified by its pKa value, is a crucial parameter that governs its activity as a light stabilizer. The nitrogen atom's lone pair of electrons is responsible for its basic character. Computational methods, particularly DFT combined with continuum solvation models like the Polarizable Continuum Model (PCM), are widely used to predict pKa values. scribd.comrdd.edu.iq

The prediction of pKa typically involves calculating the Gibbs free energy change for the deprotonation reaction in a given solvent. The isodesmic reaction method is a common approach where the pKa of the target molecule is calculated relative to a reference compound with a known experimental pKa. researchgate.netacs.org This method helps to cancel out systematic errors in the calculations.

The choice of the DFT functional and basis set is critical for obtaining accurate pKa predictions. mdpi.com For substituted amines, functionals like B3LYP and M06-2X have been shown to provide reliable results. scribd.comnih.gov The predicted pKa value will vary with the solvent due to differences in polarity and hydrogen bonding capabilities. For instance, the basicity of this compound is expected to be higher in non-polar solvents compared to polar, protic solvents like water, where the protonated form can be stabilized by solvation. The steric hindrance provided by the five methyl groups on the piperidine (B6355638) ring also influences the accessibility of the nitrogen lone pair and thus its effective basicity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational landscape and how it interacts with other molecules, such as polymer chains. acs.org

By simulating the motion of the molecule over time, MD can explore the different accessible conformations and the transitions between them. This is particularly important for a flexible molecule like this compound, where the orientation of the benzyl group can significantly affect its properties and function. The results of MD simulations can be used to generate a detailed picture of the conformational equilibrium and identify the most populated states under specific conditions of temperature and pressure.

In the context of its application as a light stabilizer, MD simulations can be used to study the diffusion and distribution of this compound within a polymer matrix. acs.org These simulations can reveal how the molecule orients itself with respect to the polymer chains and how its mobility is affected by the polymer's structure and dynamics. Understanding these intermolecular interactions is key to explaining its efficiency as a stabilizer, as its ability to scavenge radicals depends on its proximity to the sites of polymer degradation.

Mechanistic Modeling of Reactions Involving this compound

The primary function of HALS is to inhibit the photo-oxidative degradation of polymers by scavenging free radicals. Computational modeling plays a vital role in elucidating the complex reaction mechanisms involved in this process, which is often referred to as the Denisov cycle. acs.orgfrontiersin.orgwikipedia.org

Transition State Analysis and Reaction Coordinate Determination

The reactions of this compound with radicals, such as alkyl and peroxy radicals, are central to its stabilizing effect. Computational methods can be used to model these reactions and identify the transition states, which are the high-energy structures that connect reactants and products. By locating the transition state, researchers can calculate the activation energy of the reaction, which determines its rate.

Transition state theory, combined with quantum chemical calculations, allows for the determination of the reaction coordinate, which is the minimum energy path that the system follows during the reaction. acs.org This provides a detailed picture of the bond-breaking and bond-forming processes. For the reactions of HALS, this would involve modeling the abstraction of the hydrogen atom from the nitrogen by a radical, leading to the formation of a nitroxyl (B88944) radical. The nitroxyl radical is a stable species that can then trap other radicals, thus interrupting the degradation cycle.

Kinetic Isotope Effects (KIE) and Reaction Pathway Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms. princeton.eduwikipedia.orglibretexts.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. For reactions involving the breaking of a C-H bond, substituting hydrogen with deuterium (B1214612) (D) can lead to a significant decrease in the reaction rate, known as a primary KIE. epfl.ch

In the context of this compound, measuring or calculating the KIE for the reaction of the amine with radicals can provide crucial information about the rate-determining step of the stabilization process. For example, a large KIE upon deuteration of the N-H group would confirm that the hydrogen abstraction step is indeed rate-limiting.

Research Applications in Materials Science and Polymer Chemistry

Role in Advanced Functional Materials (e.g., as a component in dendrimers or supramolecular assemblies)

Beyond their use in conventional polymers, the unique properties of the pentamethylpiperidine moiety present potential for its inclusion in more complex, advanced functional materials.

Dendrimers are perfectly branched, monodisperse macromolecules with a globular three-dimensional architecture that emanates from a central core. nsf.govnih.gov Their structure is built in iterative steps, leading to well-defined "generations" with a high density of functional groups on their surface. nsf.gov Given this precise architecture, a functionalized pentamethylpiperidine derivative could be incorporated into a dendrimer in several ways:

As the Core: A molecule like 4-benzyl-1,2,2,6,6-pentamethylpiperidine could be modified to act as the central point from which dendritic branches are grown. This would create a macromolecule with a built-in stabilizing core.

As a Branching Unit: The piperidine (B6355638) ring could be incorporated into the repeating units that form the dendritic branches.

As a Surface Group: The piperidine moiety could be attached to the periphery of a dendrimer. This would result in a high local concentration of stabilizing groups on the macromolecule's surface, potentially creating a highly efficient, high-molecular-weight stabilizer that could be blended with other materials.

Supramolecular chemistry involves assemblies of molecules held together by non-covalent interactions. nih.gov In this context, the pentamethylpiperidine derivative could function as a "guest" molecule within a larger "host" structure, such as a cyclophane. nih.gov Such an assembly could potentially offer responsive stabilization, where the release or activity of the stabilizer is triggered by an external stimulus. The creation of dendrimers or other complex architectures with the piperidine moiety as a key functional component could lead to novel materials with integrated, long-lasting stability against environmental degradation.

Future Research Directions and Potential Academic Impact

Development of Asymmetric Synthesis and Chiral Derivatives

A significant frontier in modern chemistry is the ability to control stereochemistry, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its properties and activity. researchgate.net The development of methods for the asymmetric synthesis of 4-Benzyl-1,2,2,6,6-pentamethylpiperidine and its chiral derivatives is a promising research avenue.

Currently, the synthesis of substituted piperidines is a subject of intense research, with various strategies being developed to create these valuable scaffolds in an enantiomerically pure form. rsc.orgacs.orgnih.gov Future work on the target compound could adapt these existing methodologies. For instance, biocatalytic approaches using enzymes like transaminases have shown success in the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excess. acs.org A similar strategy could be envisioned for creating chiral precursors to this compound.

Another approach involves the asymmetric reduction of ketone precursors. researchgate.net The synthesis of the target molecule could plausibly start from 1,2,2,6,6-pentamethyl-4-piperidone. sigmaaldrich.com An asymmetric Grignard addition of a benzylmagnesium halide to this piperidone, guided by a chiral ligand, could establish a chiral center at the C4 position. Subsequent dehydration and stereoselective hydrogenation would yield the chiral target compound.

The successful development of such asymmetric syntheses would provide access to enantiomerically pure forms of this compound. These chiral building blocks would be of immense value, serving as scaffolds for creating new chiral catalysts, ligands for asymmetric metal catalysis, or as key intermediates in the synthesis of complex molecules with specific stereochemical requirements. researchgate.net

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Key Precursor | Enabling Technology | Potential Outcome |

|---|---|---|---|

| Biocatalytic Amination | ω-Chloro-γ-benzyl ketone | Transaminase Enzymes | Chiral amino-precursor to the piperidine (B6355638) ring |

| Asymmetric Grignard | 1,2,2,6,6-Pentamethyl-4-piperidone | Chiral Ligands (e.g., SPARTEINE) | Enantioenriched 4-benzyl-4-hydroxy intermediate |

Exploration of New Catalytic Applications Beyond Current Scope

The sterically hindered nature of the 1,2,2,6,6-pentamethylpiperidine (PMP) core suggests significant potential for catalytic applications. chemicalbook.comwikipedia.org PMP itself is known as a highly effective, non-nucleophilic base and has been used as a catalyst for the chemoselective silylation of alcohols. echemi.com The introduction of a benzyl (B1604629) group at the 4-position could modulate the electronic properties and steric profile of the piperidine nitrogen, opening doors to new catalytic functionalities.

One area of exploration is in the field of Frustrated Lewis Pair (FLP) chemistry . FLPs are combinations of a bulky Lewis acid and a bulky Lewis base that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows them to activate small molecules like H₂, CO₂, and olefins. The significant steric bulk of this compound makes it an ideal candidate for a Lewis base component in new FLP systems. The benzyl group could be functionalized with electron-withdrawing or -donating groups to fine-tune the basicity of the piperidine nitrogen, allowing for systematic studies of FLP reactivity.

Furthermore, the compound could serve as a novel ligand in transition metal catalysis . The nitrogen atom of the piperidine ring can coordinate to a metal center, while the bulky pentamethyl framework provides a unique steric environment that could influence the selectivity and activity of the catalyst. The benzyl group offers a secondary point of interaction or a site for tethering the ligand to a solid support for catalyst recycling. Applications could be explored in cross-coupling reactions, hydrogenation, or polymerization, where ligand sterics play a critical role in determining the outcome of the reaction.

Integration into Complex Biological Probes and Mechanistic Studies (non-clinical)

Piperidine scaffolds are prevalent in biologically active molecules and are used in drug design. nih.govmdpi.comnih.gov While this article excludes clinical applications, the unique structure of this compound makes it an excellent candidate for the development of non-clinical biological probes to study cellular mechanisms. The extreme stability of the hindered amine core is a key advantage, ensuring the probe remains intact in complex biological environments.

Future research could focus on functionalizing the benzyl group to create sophisticated molecular tools. For example, attaching a fluorescent reporter group (a fluorophore) to the para-position of the benzyl ring would create a stable, traceable molecule. Such probes could be used to investigate cellular uptake mechanisms, intracellular localization, or to label specific cellular compartments without the risk of metabolic degradation of the core structure. The lipophilicity of the compound could be tuned by modifying the benzyl group, allowing for targeted delivery to membranes or lipid-rich environments.

Moreover, the compound could be developed into probes for studying enzymatic activity. By attaching a substrate for a specific enzyme to the benzyl group, researchers could monitor enzyme kinetics through the release of a reporter molecule. The steric hindrance of the pentamethylpiperidine unit would prevent non-specific interactions with other biomolecules, leading to highly specific and reliable probes for mechanistic enzymology.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The development of probes for real-time monitoring of chemical reactions is a key goal in process chemistry and mechanistic studies. The robust nature of the this compound scaffold makes it an ideal platform for creating such probes. The pentamethylpiperidine group is known to enhance the photostability of certain fluorophores, a property that is highly desirable for probes used in long-duration experiments or under harsh reaction conditions. sigmaaldrich.com

Future work could involve the synthesis of derivatives where the benzyl group is appended with environmentally sensitive chromophores. These are molecules whose spectroscopic properties (e.g., fluorescence color or intensity) change in response to their local environment, such as polarity, pH, or the presence of specific ions. A probe based on this compound could be introduced into a reaction mixture to report on changes in the reaction medium in real-time, providing valuable mechanistic insights without perturbing the reaction itself.

Another exciting direction is the development of paramagnetic probes for Electron Paramagnetic Resonance (EPR) spectroscopy. The hindered amine can be oxidized to a stable nitroxide radical. An appropriately functionalized 4-benzyl-pentamethylpiperidine nitroxide could be used as a spin probe to study radical reactions, monitor polymerization processes, or investigate the structure and dynamics of materials. The benzyl group provides a handle for covalently attaching the probe to a polymer chain or a surface, allowing for localized information to be obtained.

Table 2: Potential Functional Probes Derived from this compound

| Probe Type | Functionalization Site | Spectroscopic Technique | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Benzyl Ring (para-position) | Fluorescence Spectroscopy | Real-time monitoring of reaction polarity; biological imaging |

| Paramagnetic Spin Probe | Piperidine Nitrogen (oxidation to nitroxide) | Electron Paramagnetic Resonance (EPR) | Studying radical polymerization kinetics; material science |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4-Benzyl-1,2,2,6,6-pentamethylpiperidine?

- Methodological Answer : Synthesis typically involves alkylation or benzylation of 1,2,2,6,6-pentamethylpiperidine derivatives under inert conditions. For example, benzyl halides can react with the secondary amine group under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF . Characterization relies on ¹H/¹³C-NMR to confirm substitution patterns (e.g., benzyl proton resonances at δ 7.2–7.4 ppm and piperidine methyl groups at δ 1.0–1.5 ppm) and HPLC for purity analysis (e.g., ≥95% purity at 254 nm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) and skin/eye irritation risks, use PPE (nitrile gloves, goggles) and work in a fume hood . Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Avoid contact with oxidizers, as its low flash point (~187°C) poses flammability risks .

Q. How is this compound utilized as a catalyst or additive in organic synthesis?

- Methodological Answer : It serves as a sterically hindered base in organocatalysis. For example, in diol desymmetrization, 3 mol% of its hydrochloride salt (with 1.2 equiv free base) activates tert-butyldimethylsilyl chloride (TBSCl) in THF, enabling regioselective silylation of diols at room temperature . It also promotes β-selective glycosylation by stabilizing intermediates via hydrogen bonding .

Advanced Research Questions

Q. How do steric effects of the pentamethylpiperidine scaffold influence reaction kinetics and selectivity?

- Methodological Answer : The bulky 1,2,2,6,6-pentamethyl groups slow reaction rates (e.g., deuteriation of 9-bromophenanthrene takes 10 h vs. 1.5 h with 4-methylmorpholine) by hindering proton transfer . This steric bulk also diverts pathways: in catalytic hydrogenations, it increases Miyaura borylation side reactions, yielding biaryl byproducts (e.g., 50% 9,9’-biphenanthrene) .

Q. What strategies enable deuterium labeling using this compound in mechanistic studies?

- Methodological Answer : Use B₂(OD)₄ (deuterated diborane) with deuterated amines (e.g., DMAP-d6) to achieve >95% deuterium incorporation. However, the steric bulk of 1,2,2,6,6-pentamethylpiperidine limits deuteration efficiency (52% with B₂(OD)₄/DMAP), necessitating longer reaction times .

Q. How does this compound resolve contradictions in catalytic reduction mechanisms?

- Methodological Answer : Its use clarifies competing pathways. For instance, in Pd-catalyzed reductions, it stabilizes "PdH₂" intermediates, enabling hydrogenolysis of benzyl/Cbz groups while suppressing aldehyde over-reduction . Contrasting outcomes with other bases (e.g., N,N-dimethylaniline) highlight its role in modulating hydride transfer vs. radical pathways .

Q. What experimental designs address conflicting data on its regioselectivity in glycosylation?

- Methodological Answer : Combine kinetic isotope effect (KIE) studies with DFT calculations to differentiate between oxocarbenium ion vs. hydrogen-bonding mechanisms. For example, α/β selectivity (>20:1 for pyranoses) is achieved by adding methanesulfonic anhydride and PMP to stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.